2-(Methylthio)pyridine

Description

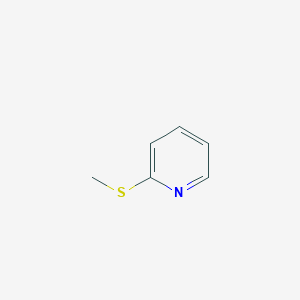

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQBSKLZRSUMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171567 | |

| Record name | Pyridine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18438-38-5 | |

| Record name | 2-(Methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18438-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018438385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)pyridine: Synthesis, Reactivity, and Applications

Introduction

2-(Methylthio)pyridine, also known as Methyl 2-pyridyl sulfide, is a heterocyclic aromatic compound that has emerged as a versatile and pivotal building block in modern organic synthesis and medicinal chemistry.[][2][3] With the CAS Number 18438-38-5, this thioether derivative of pyridine is distinguished by the strategic placement of a methylthio (-SCH₃) group at the 2-position of the pyridine ring. This substitution not only modulates the electronic properties of the aromatic system but also introduces a reactive sulfur center, opening a vast landscape of chemical transformations.[2] Its structural significance is most notably demonstrated by its role as a key precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-reflux disorders. Furthermore, its ability to act as a precursor to sophisticated chelating ligands underscores its utility in catalysis and materials science.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and critical applications, grounded in established scientific principles and methodologies.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental physical and spectroscopic characteristics of this compound is essential for its effective use in experimental design, reaction monitoring, and structural elucidation of its derivatives.

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions, possessing a characteristic sulfurous odor.[2][5] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18438-38-5 | [][6][7] |

| Molecular Formula | C₆H₇NS | [][6][7] |

| Molecular Weight | 125.19 g/mol | [][6][7] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Density | 1.12 g/mL at 20 °C | [6][8] |

| Boiling Point | ~197 °C | [5] |

| Refractive Index (n20/D) | 1.570 - 1.59 | [5][6][8] |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone).[2] | [2] |

| InChI Key | VLQBSKLZRSUMTJ-UHFFFAOYSA-N | [][6] |

| SMILES | CSc1ccccn1 | [6][8] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear signature of the molecule. The methyl protons (-SCH₃) appear as a sharp singlet, typically shielded relative to the aromatic protons. The four protons on the pyridine ring appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic influence of the nitrogen atom and the methylthio group.

-

Expected Chemical Shifts (CDCl₃):

-

-SCH₃: ~2.5 ppm (singlet, 3H)

-

Pyridine H-6: ~8.4 ppm (multiplet, 1H)

-

Pyridine H-3, H-4, H-5: ~7.0-7.6 ppm (overlapping multiplets, 3H)

-

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum shows six distinct signals, corresponding to the five aromatic carbons and the single methyl carbon. The C2 carbon, directly attached to the sulfur, is significantly deshielded.

-

Expected Chemical Shifts (Acetone-d₆): [9]

-

-SCH₃: ~13.5 ppm

-

Pyridine C-3, C-4, C-5: ~120-137 ppm

-

Pyridine C-6: ~149.5 ppm

-

Pyridine C-2: ~160.5 ppm

-

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the key functional groups.

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretch (-CH₃): ~2920-2980 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1580, 1460, 1420 cm⁻¹ (a series of sharp bands characteristic of the pyridine ring)

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry shows a prominent molecular ion (M⁺) peak at m/z = 125, corresponding to the molecular weight of the compound.[10]

-

Molecular Ion (M⁺): m/z = 125

-

Key Fragmentation: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to yield a stable pyridinethiolate cation at m/z = 110 .[11] Another significant fragment is observed at m/z = 79 , corresponding to the pyridyl cation after cleavage of the C-S bond.[]

-

Synthesis and Manufacturing

The most prevalent and efficient laboratory-scale synthesis of this compound involves the S-alkylation of its corresponding thiol precursor, 2-mercaptopyridine. This approach is favored for its high yield and operational simplicity.

Key Synthetic Pathway: S-Methylation of 2-Mercaptopyridine

The underlying principle of this synthesis is the deprotonation of the acidic thiol group of 2-mercaptopyridine to form a highly nucleophilic thiolate anion. This anion then readily undergoes a nucleophilic substitution (Sₙ2) reaction with a methylating agent, such as methyl iodide.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a reliable method for synthesizing this compound from 2-mercaptopyridine.

Materials:

-

2-Mercaptopyridine

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Methanol or Ethanol

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine (1.0 eq.) in methanol (approx. 0.5 M solution). Add a stoichiometric amount of a base, such as sodium hydroxide (1.0 eq.), and stir the mixture at room temperature for 15-20 minutes. The formation of the sodium thiolate salt is often accompanied by a color change.

-

Causality Insight: The use of a polar protic solvent like methanol facilitates the dissolution of both the starting material and the base. The base must be strong enough to fully deprotonate the thiol (pKa ~9.8) to generate the nucleophilic thiolate.

-

-

Alkylation: Cool the reaction mixture in an ice bath to 0 °C. Add methyl iodide (1.05-1.1 eq.) dropwise via syringe. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexanes:Ethyl Acetate. The product, this compound, will have a higher Rf value than the polar starting material, 2-mercaptopyridine. The reaction is typically complete within 1-3 hours.

-

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Partition the resulting residue between dichloromethane and water.

-

Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or flash column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the sulfur atom, which can be readily oxidized, and by the pyridine ring, which can participate in various transformations.

Oxidation at the Sulfur Center: Accessing Sulfoxides and Sulfones

The most significant reaction of this compound in the context of drug development is the oxidation of the thioether to a sulfoxide and subsequently to a sulfone. This transformation is central to the mechanism of action of many proton pump inhibitors.[12]

-

To Sulfoxide: Selective oxidation to the sulfoxide, 2-(Methylsulfinyl)pyridine (CAS 21948-75-4) , is typically achieved using one equivalent of a mild oxidizing agent.[7][8][13]

-

To Sulfone: Using an excess of a strong oxidizing agent (typically ≥2 equivalents) drives the reaction to the fully oxidized state, 2-(Methylsulfonyl)pyridine (CAS 17075-14-8) .[][4][6][14][15]

Experimental Protocol: Oxidation to Sulfoxide

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in DCM (approx. 0.2 M solution) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Oxidant Addition: In a separate flask, dissolve m-CPBA (1.05 eq.) in DCM. Add this solution dropwise to the cooled solution of the thioether over 30 minutes.

-

Causality Insight: m-CPBA is a highly effective and selective oxidant for this transformation.[16] The reaction is performed at 0 °C to control the exotherm and prevent over-oxidation to the sulfone. The slow addition of the oxidant is crucial for selectivity.

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC. The sulfoxide product is significantly more polar than the starting thioether.

-

Quenching: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.[17]

-

Workup and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude 2-(methylsulfinyl)pyridine can be purified by crystallization or column chromatography.

Applications in Medicinal Chemistry & Drug Development

The this compound scaffold is a cornerstone in the development of several classes of therapeutic agents, most notably the proton pump inhibitors (PPIs).

Central Role in Proton Pump Inhibitors

In drugs like Omeprazole and Lansoprazole, the core structure involves a benzimidazole moiety linked to a substituted pyridine ring via a methylsulfinyl bridge. This compound derivatives are the direct precursors to this critical linkage. The synthesis involves coupling the pyridine compound with a benzimidazolethiol, followed by a controlled oxidation of the resulting thioether to the active sulfoxide.[12][18]

-

Mechanism of Action Insight: The sulfoxide is the active functional group (a "pro-drug"). In the acidic environment of the stomach's parietal cells, it undergoes a rearrangement to a cationic sulfenamide, which then forms a covalent disulfide bond with a cysteine residue on the H⁺/K⁺-ATPase enzyme, irreversibly inhibiting its function and blocking acid production. The thioether precursor is inactive; the oxidation step is therefore a critical activation step in the synthesis.

Broader Pharmaceutical Potential

Beyond PPIs, the this compound scaffold and its derivatives have been investigated for a range of biological activities. The pyridine ring is a common feature in FDA-approved drugs, and modifying it with a reactive handle like the methylthio group allows for extensive derivatization to explore structure-activity relationships.[19][20] Research has explored its use in developing agents with potential antibacterial and anti-inflammatory properties.[4][21]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[][6][7][8]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Avoid breathing vapors or mists.[6]

-

Wash hands thoroughly after handling.[5]

-

-

Storage:

Conclusion

This compound (CAS 18438-38-5) is far more than a simple heterocyclic compound; it is a strategic synthetic intermediate with proven value in the pharmaceutical industry. Its well-defined physicochemical properties, predictable reactivity—especially at the sulfur center—and straightforward synthesis make it an invaluable tool for medicinal chemists. The ability to readily access its sulfoxide and sulfone derivatives is the key to its utility, most prominently in the multi-billion dollar proton pump inhibitor market. As researchers continue to explore the vast chemical space of pyridine derivatives, the utility of this compound as a versatile and reliable building block is certain to expand, paving the way for the development of new therapeutic agents and functional materials.

References

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2-(methylsulfonly)- (CAS 17075-14-8). [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine, 2-(methylthio)-. PubChem Compound Database. [Link]

-

CHEMLYTE. (n.d.). Buy 2-(Methylsulfinyl)pyridine Industrial Grade. [Link]

-

J&K Scientific LLC. (n.d.). 2-(Methylsulfinyl)pyridine, 97% | 21948-75-4. [Link]

-

Pipzine Chemicals. (n.d.). Methylthio-2-Pyridine. [Link]

-

Khan, K. M., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 11(3), 841–849. [Link]

- Google Patents. (n.d.). WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.

-

Guillon, J., et al. (2004). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 48(9), 3362–3372. [Link]

-

Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]

-

Frontier, A. (n.d.). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]

-

SpectraBase. (n.d.). 2-Methylthiopyridine, 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 2-Methylthiopyridine, Mass Spectrum (GC). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(methylthio)pyridine. PubChem Compound Database. [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for 2-Methylpyridine. [Link]

- Google Patents. (n.d.). US5616581A - Pharmaceutical use of pyridine compounds.

-

NIST. (n.d.). Pyridine, 2-(methylthio)-. NIST Chemistry WebBook. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Ethylthio-pyridine. [Link]

-

Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1045. [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Salem, M. A. I., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Analytical Chemistry. [Link]

- Google Patents. (n.d.). CN101993414A - Method for preparing 2-mercaptopyridine.

-

eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Ethylthio-pyridine. [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid.... [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) for 2-Methylpyridine. [Link]

-

National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15877–15886. [Link]

- Google Patents. (n.d.). WO1999032448A1 - Substituted pyridine and pyridazine compounds and their pharmaceutical use.

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

-

Patsnap. (n.d.). 2-Methylpyridine patented technology retrieval search results. [Link]

-

MedChemica. (n.d.). Publications & Patents. [Link]

-

ResearchGate. (n.d.). Scheme 4. Oxidative action of MCPBA toward aryl imines. [Link]

Sources

- 2. Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 2-(methylthio)- [webbook.nist.gov]

- 4. CAS 17075-14-8: 2-(methylsulfonyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 6. 2-(methylsulfonyl)pyridine CAS#: 17075-14-8 [m.chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-(Methylsulfinyl)pyridine | 21948-75-4 [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Pyridine, 2-(methylsulfonly)- (CAS 17075-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. 2-(methylsulfonyl)pyridine | 17075-14-8 [chemicalbook.com]

- 16. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 17. Workup [chem.rochester.edu]

- 18. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 21. US5616581A - Pharmaceutical use of pyridine compounds - Google Patents [patents.google.com]

physical and chemical properties of 2-(Methylthio)pyridine

An In-depth Technical Guide to 2-(Methylthio)pyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Abstract

This compound, also known as Methyl 2-pyridyl sulfide, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-deficient pyridine ring and the oxidizable thioether moiety, imparts a versatile reactivity profile. This guide provides an in-depth exploration of the core , details its characteristic reactivity and synthetic pathways, and discusses its applications, particularly in the realm of drug discovery and ligand design. The content herein is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Molecular Structure and Identification

This compound is a substituted pyridine where a methylthio group (-SCH₃) is attached to the C2 position of the pyridine ring. The presence of the sulfur atom and the nitrogen heteroatom creates a molecule with distinct electronic and steric properties that govern its reactivity and interaction with biological systems.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylsulfanylpyridine | [1][] |

| Synonyms | Methyl 2-pyridyl sulfide, 2-Pyridyl methyl sulfide | [3][4][5] |

| CAS Number | 18438-38-5 | [1][3][6][7] |

| Molecular Formula | C₆H₇NS | [1][3][6][7] |

| Molecular Weight | 125.19 g/mol | [1][3][6][7] |

| Appearance | Yellow liquid | [] |

| Canonical SMILES | CSC1=CC=CC=N1 | [1][7] |

| InChI Key | VLQBSKLZRSUMTJ-UHFFFAOYSA-N | [1][4][7] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Conditions | Source(s) |

| Density | 1.12 g/mL | at 20 °C | [3][7] |

| Boiling Point | ~190-211 °C | at 760 mmHg | [][8] |

| Refractive Index (n_D) | 1.570 | at 20 °C | [3][7] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone). | [8] | |

| logP (Octanol/Water) | 1.804 | Calculated | [][4] |

| Proton Affinity (PAff) | 937.80 kJ/mol | [4] | |

| Gas Basicity (BasG) | 906.00 kJ/mol | [4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of molecular structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) and a set of multiplets in the aromatic region corresponding to the four protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon and five distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen and sulfur substituents.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=C and C=N stretching vibrations within the pyridine ring.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (125.19 g/mol ).[5]

Synthesis of this compound

The most common and direct synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with a methyl mercaptan source. This approach is efficient and leverages readily available starting materials.

Sources

- 1. Buy this compound | 18438-38-5 [smolecule.com]

- 3. 2-(甲硫基)吡啶 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pyridine, 2-(methylthio)- (CAS 18438-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Pyridine, 2-(methylthio)- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 2-(メチルチオ)ピリジン ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methylthio-2-Pyridine: Properties, Applications, Safety Data & Supplier Info | China Chemical Manufacturer [pipzine-chem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. revroum.lew.ro [revroum.lew.ro]

2-(Methylthio)pyridine molecular formula and weight

An In-Depth Technical Guide to 2-(Methylthio)pyridine: Properties, Synthesis, Reactivity, and Applications

Abstract

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a methylthio (-SCH₃) group. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the molecule's fundamental properties, synthesis protocols, characteristic reactivity, and significant applications. As a versatile synthetic intermediate, the unique electronic properties conferred by the sulfur atom and the pyridine nitrogen make it a valuable building block in the fields of medicinal chemistry, materials science, and agrochemicals. This document provides mechanistic insights into its reactions, validated experimental procedures, and a discussion of its role in the development of advanced functional molecules.

Core Molecular Properties

This compound, also known as methyl 2-pyridyl sulfide, is a cornerstone building block in organic synthesis. Its fundamental properties are summarized below.

Chemical Identity

The structure consists of a pyridine core, where a nitrogen atom replaces a carbon in a benzene ring, and a methylthio group attached to the carbon adjacent to the nitrogen.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a standard procedure for the S-methylation of a related substituted mercaptopyridine. [1] Materials:

-

2-Mercaptopyridine

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethanol

-

Water

-

Diethyl ether (for extraction)

Procedure:

-

Thiolate Formation: In a round-bottom flask, dissolve 2-mercaptopyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Gentle heating may be applied to ensure complete dissolution. Causality: The base deprotonates the thiol, creating the highly reactive thiolate nucleophile.

-

Methylation: To the resulting solution, add dimethyl sulfate (1.1 eq) dropwise while stirring. An ice bath can be used to control the exothermic reaction. A precipitate of the product may begin to form. Causality: Dimethyl sulfate is a potent and economical electrophilic source of a methyl group.

-

Reaction Completion: Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: If a precipitate has formed, it can be collected by suction filtration. Alternatively, the aqueous mixture can be extracted with diethyl ether (3x volumes).

-

Purification: The collected crude product (solid or combined organic extracts) can be purified. If working from extracts, dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by three main features: the basic nitrogen atom, the electron-rich aromatic ring, and the oxidizable sulfur atom.

Reactivity at the Sulfur Center: Oxidation

The thioether linkage is readily oxidized to form the corresponding sulfoxide and, under stronger conditions, the sulfone. These reactions are crucial for modifying the electronic properties and steric profile of the molecule for applications in drug discovery, such as in the synthesis of proton pump inhibitors. [2]

-

Oxidizing Agents: Common reagents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone).

-

Mechanism: The reaction proceeds via nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidant. The choice of oxidant and stoichiometry allows for selective synthesis of either the sulfoxide or the sulfone.

Caption: Oxidation pathway of the methylthio group.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. [3][4]

-

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For attack at the C2 or C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. [3][4]This stabilization lowers the activation energy for attack at these positions compared to the C3 position. In the second step, a leaving group is eliminated, restoring aromaticity. While the methylthio group is not a superb leaving group, substitution can occur under forcing conditions or if the sulfur is oxidized to a sulfone, which is an excellent leaving group.

Spectroscopic and Analytical Characterization

Table 3: Representative NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) Range | Notes | Source(s) |

|---|---|---|---|---|

| ¹H NMR | CDCl₃ | ~2.5 (s, 3H, -SCH₃)~7.0-8.5 (m, 4H, Pyridine-H) | The methyl protons appear as a sharp singlet. The four pyridine protons will show complex splitting patterns in the aromatic region. | [5] |

| ¹³C NMR | DMSO-d₆ | ~14.0 (-SCH₃)~118-162 (Pyridine-C) | The C2 carbon bearing the sulfur is typically the most downfield among the ring carbons. | [6] |

| ¹³C NMR | Acetone-d₆ | ~13.5 (-SCH₃)~118-163 (Pyridine-C) | Chemical shifts are solvent-dependent but show similar patterns. | [7]|

Infrared (IR) Spectroscopy: Key signals include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹), and C-S stretching (~600-800 cm⁻¹).

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. [8]The this compound motif serves as a key intermediate for introducing sulfur-linked functionalities and for constructing more complex heterocyclic systems.

-

Building Block in Medicinal Chemistry: Derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties. [9][10]The thioether can act as a hydrogen bond acceptor and its potential for oxidation to sulfoxide/sulfone allows for fine-tuning of solubility and metabolic stability.

-

Ligand Synthesis: The nitrogen and sulfur atoms can act as a bidentate chelating system for various metal ions, making it a precursor for ligands used in catalysis and materials science. [9]* Agrochemicals: Pyridine derivatives are widely used in the development of herbicides and pesticides. The this compound core can be a component of these active molecules. [9]

Safety and Handling

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations with a potential for aerosol generation, a respirator with an appropriate filter may be necessary. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

References

-

PrepChem. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Methylthio-2-Pyridine. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). Pyridine, 2-(methylthio)-. Retrieved from [Link]

-

Maleev, A., et al. (1988). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylthiopyridine [13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHYLTHIOPYRIDINE [13C NMR]. Retrieved from [Link]

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-(methylthio)-. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. Pyridine, 2-(methylthio)- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound | 18438-38-5 [smolecule.com]

- 10. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(甲硫基)吡啶 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(Methylthio)pyridine: Properties, Synthesis, and Applications

Introduction: Understanding a Versatile Heterocyclic Building Block

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[1][3] Among its many derivatives, 2-(Methylthio)pyridine, also known by its systematic IUPAC name 2-methylsulfanylpyridine , serves as a critical building block and a versatile intermediate for the synthesis of more complex molecular architectures.[][5]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and the strategic value of its chemical properties. We will explore its characterization, a robust and scalable synthesis protocol, its applications as a synthetic precursor in drug development, and essential safety protocols for its handling.

PART 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the first step in rigorous scientific work. While commonly referred to as this compound, the preferred IUPAC name is 2-methylsulfanylpyridine.[][5] It is also known commercially as Methyl 2-pyridyl sulfide.[5][6]

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-methylsulfanylpyridine | [][5] |

| Synonyms | This compound, Methyl 2-pyridyl sulfide | [5][6] |

| CAS Number | 18438-38-5 | [][5][6] |

| Molecular Formula | C₆H₇NS | [][5][6] |

| Molecular Weight | 125.19 g/mol | [][5][6] |

| Appearance | (Typically) Colorless to pale yellow liquid | |

| Density | 1.12 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.570 | Sigma-Aldrich |

| InChI Key | VLQBSKLZRSUMTJ-UHFFFAOYSA-N | [][6] |

PART 2: Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

| Technique | Expected Observations |

| ¹H NMR | ~8.4 ppm (ddd, 1H): Proton on C6 (adjacent to N), deshielded. ~7.5 ppm (td, 1H): Proton on C4, deshielded. ~7.1 ppm (d, 1H): Proton on C3. ~7.0 ppm (ddd, 1H): Proton on C5. ~2.5 ppm (s, 3H): Singlet for the S-CH₃ protons. |

| ¹³C NMR | ~160 ppm: C2 (carbon attached to S), highly deshielded. ~149 ppm: C6 (carbon adjacent to N). ~136 ppm: C4. ~122 ppm: C3. ~119 ppm: C5. ~14 ppm: S-CH₃ carbon. |

| Mass Spec (EI) | m/z 125 (M⁺): Molecular ion peak.[6] Key Fragments: Loss of •CH₃ (m/z 110), loss of •SCH₃ (m/z 78). |

| Infrared (IR) | ~3050 cm⁻¹: Aromatic C-H stretch. ~1580, 1450, 1420 cm⁻¹: C=C and C=N ring stretching vibrations. ~750 cm⁻¹: C-H out-of-plane bending. ~1300-1400 cm⁻¹: C-S stretching region. |

Note: NMR chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The provided values are typical for a CDCl₃ solvent.

PART 3: Synthesis Methodology: Nucleophilic Aromatic Substitution

A reliable and scalable synthesis is crucial for any chemical intermediate. One of the most effective methods for preparing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach offers high yields and utilizes readily available starting materials.

Causality Behind Experimental Choices: The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, due to the electronegativity of the nitrogen atom. This inherent electronic property makes it susceptible to attack by strong nucleophiles. A halogen, such as chlorine, at the 2-position serves as an excellent leaving group, facilitating the substitution reaction. Sodium thiomethoxide is chosen as the nucleophile for its high reactivity and straightforward generation from methanethiol or a commercially available salt. A polar aprotic solvent like DMF is used to solvate the sodium cation, thereby liberating the highly reactive thiomethoxide anion for nucleophilic attack.

Detailed Experimental Protocol: Synthesis of 2-(methylsulfanyl)pyridine

Materials:

-

2-Chloropyridine (1.0 eq)

-

Sodium thiomethoxide (1.1 - 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium thiomethoxide (1.1 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask. Stir the resulting suspension under a nitrogen atmosphere.

-

Substrate Addition: Cool the suspension to 0 °C using an ice-water bath. Add 2-chloropyridine (1.0 eq) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

-

Workup - Extraction: Extract the aqueous mixture three times with diethyl ether.

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and acidic impurities.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to afford the final product as a clear to pale yellow oil.

This protocol is self-validating through the crucial steps of reaction monitoring and final purification, which are confirmed by the spectroscopic characterization methods detailed in Part 2.

Caption: Workflow for the Synthesis of 2-(methylsulfanyl)pyridine.

PART 4: Applications in Research and Drug Development

The true value of this compound in drug development lies in its role as a versatile synthetic handle. The thioether linkage is not merely a passive linker; it is a functional group that can be readily transformed, allowing for the diversification of molecular scaffolds.

Oxidation to Sulfoxides and Sulfones: The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and, subsequently, the sulfone.[7] This transformation is highly significant for several reasons:

-

Modulation of Physicochemical Properties: Oxidation increases the polarity and hydrogen bond accepting capability of the moiety. This can dramatically alter a molecule's solubility, cell permeability, and metabolic stability—key parameters in drug design.

-

Bioisosteric Replacement: Sulfone groups (R-SO₂-R') are often used as bioisosteres for other functional groups, like ketones or amides, to improve pharmacokinetic profiles.[8]

-

Active Pharmacophores: The sulfoxide group is a key component in the pharmacophore of many important drugs, most notably the proton-pump inhibitors (e.g., omeprazole).

A typical protocol for this oxidation involves using an oxidizing agent like hydrogen peroxide (H₂O₂) in a suitable solvent.[9] Controlling the stoichiometry of the oxidant allows for selective formation of either the sulfoxide (with ~1 eq. of H₂O₂) or the sulfone (with >2 eq. of H₂O₂).[9]

Caption: Oxidation Pathway of 2-(methylsulfanyl)pyridine.

The resulting sulfones and sulfoxides can then be used in further synthetic steps, such as cross-coupling reactions or as precursors for more complex heterocyclic systems, making this compound a gateway molecule for creating diverse chemical libraries for drug screening.[3][10]

PART 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety. It is classified as an irritant and should be handled with appropriate engineering controls and personal protective equipment (PPE).

| Hazard Category | GHS Classification and Statements |

| Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13][14]

References

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]

-

2-[2-(Methylsulfanyl)ethyl]pyridine | C8H11NS | CID 265900 - PubChem. Available at: [Link]

-

Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem. Available at: [Link]

-

2-(2-Methylsulfanylpropyl)pyridine | C9H13NS | CID 59071753 - PubChem. Available at: [Link]

-

Chemical Properties of Pyridine, 2-(methylsulfonly)- (CAS 17075-14-8) - Cheméo. Available at: [Link]

-

Pyridine, 2-(methylthio)- - NIST WebBook. Available at: [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

-

Pyridine - Syntheis, Reactions and Medicinal uses | PPTX - Slideshare. Available at: [Link]

-

Medicinal Uses of Pyridine Derivatives | PDF - Scribd. Available at: [Link]

-

A reagent to access methyl sulfones - PMC. Available at: [Link]

-

A New Reagent to Access Methyl Sulfones - ChemRxiv. Available at: [Link]

-

Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. Available at: [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. Available at: [Link]

-

Oxidation of sulfides to sulfoxides and sulfones. - ResearchGate. Available at: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, 2-(methylthio)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-(Methylthio)pyridine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, substituted pyridines represent a cornerstone of medicinal chemistry and functional materials. This guide provides a comprehensive, in-depth analysis of the spectral data of 2-(Methylthio)pyridine, a key building block and a molecule of significant interest.

This document is structured not as a rigid protocol but as a dynamic guide, mirroring the fluid and deductive nature of spectral analysis. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—from both a theoretical and a practical standpoint. The causality behind experimental choices is illuminated, and the interpretation of the resulting data is presented as a self-validating system, empowering researchers to not only replicate but also to deeply understand the process. Every piece of data and every mechanistic claim is substantiated with authoritative references, ensuring the scientific integrity of the information presented.

Molecular Structure and Its Spectroscopic Implications

This compound, with the chemical formula C₆H₇NS, possesses a pyridine ring substituted at the C2 position with a methylthio (-SCH₃) group. This substitution pattern is critical as it dictates the electronic and magnetic environments of the constituent atoms, which in turn govern the molecule's interaction with different forms of electromagnetic radiation.

Caption: Molecular structure of this compound.

The methylthio group is considered to be a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. Its influence on the pyridine ring is a nuanced interplay of its inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to an inductive electron-withdrawing effect. However, the lone pairs on the sulfur atom can participate in resonance, donating electron density to the pyridine ring. This dual nature will be a recurring theme in the interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the connectivity and chemical environment of each atom.[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-prepared sample is the foundation of a high-quality NMR spectrum.[3]

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic region of substituted pyridines.[1]

Sample Preparation:

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[4] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility and the desired chemical shift referencing.[5][6][7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.[1]

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.[1]

¹³C NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Caption: General workflow for NMR spectral analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound will exhibit signals corresponding to the methyl protons and the four aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitrogen atom and the electron-donating/withdrawing nature of the methylthio group.[9]

Expected ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H6 | ~8.3 | Doublet of doublets | J ≈ 4-6 Hz, J ≈ 1-2 Hz |

| H4 | ~7.5 | Triplet of doublets | J ≈ 7-8 Hz, J ≈ 1-2 Hz |

| H5 | ~7.0 | Doublet of doublets | J ≈ 7-8 Hz, J ≈ 4-6 Hz |

| H3 | ~7.1 | Doublet of triplets | J ≈ 7-8 Hz, J ≈ 1-2 Hz |

| -SCH₃ | ~2.5 | Singlet | - |

Note: These are approximate values and can vary slightly depending on the solvent and spectrometer frequency.

Interpretation:

-

-SCH₃ Protons: The methyl protons appear as a sharp singlet around 2.5 ppm, as they are not coupled to any other protons.

-

Aromatic Protons: The pyridine ring protons resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[2]

-

H6: This proton, being ortho to the nitrogen, is the most deshielded and appears furthest downfield. It will be a doublet of doublets due to coupling with H5 and H4.

-

H4: This proton is meta to the nitrogen and will appear as a triplet of doublets due to coupling with H3 and H5, and a smaller coupling to H6.

-

H3 and H5: These protons are in more complex environments and their exact chemical shifts and multiplicities will depend on the balance of electronic effects. The provided assignments are based on typical patterns for 2-substituted pyridines.[9][10]

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data: [2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~160 |

| C6 | ~149 |

| C4 | ~136 |

| C3 | ~121 |

| C5 | ~119 |

| -SCH₃ | ~14 |

Note: These are approximate values and can vary depending on the solvent.

Interpretation:

-

-SCH₃ Carbon: The methyl carbon appears in the aliphatic region, typically around 14 ppm.

-

Aromatic Carbons: The pyridine ring carbons resonate in the aromatic region (110-160 ppm).

-

C2: This carbon, directly attached to the electronegative sulfur and adjacent to the nitrogen, is the most deshielded and appears furthest downfield.

-

C6: Being ortho to the nitrogen, this carbon is also significantly deshielded.

-

C4, C3, and C5: The chemical shifts of these carbons are influenced by the combined electronic effects of the nitrogen and the methylthio substituent. The electron-donating resonance effect of the -SCH₃ group will tend to shield the ortho (C3) and para (C5) positions relative to the unsubstituted pyridine, while the inductive effect will have a smaller deshielding influence.[11][12]

-

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[11] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.[13]

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[14]

Sample Preparation:

There are several methods for preparing a sample for IR analysis:[15][16][17]

-

Neat Liquid: If this compound is a liquid at room temperature, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: The compound can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell.

-

KBr Pellet: If the sample is a solid, a small amount can be ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Caption: Common sample preparation methods for FTIR.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds of the pyridine ring, as well as vibrations associated with the methylthio group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-SCH₃) |

| 1600-1450 | Aromatic C=C and C=N ring stretching |

| 1450-1400 | CH₃ bending |

| ~1300 | C-S stretch |

| Below 900 | C-H out-of-plane bending |

Interpretation:

-

Aromatic C-H Stretching: The sharp bands above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring.

-

Aliphatic C-H Stretching: The bands in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl group.

-

Pyridine Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The exact positions of these bands can be sensitive to the nature and position of substituents.[17][18][19]

-

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, making it sometimes difficult to assign definitively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[20] It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation pattern.[13]

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of relatively small, volatile organic molecules.[3][21][22]

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, after separation by gas chromatography (GC-MS).[23]

Electron Ionization (EI) Parameters:

-

Electron Energy: A standard electron energy of 70 eV is typically used. This energy is sufficient to cause ionization and reproducible fragmentation of most organic molecules.[22]

-

Ion Source Temperature: The ion source is heated to ensure the sample is in the gas phase before ionization. A typical temperature is around 200-250 °C.

Caption: Simplified workflow of a mass spectrometer.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ion peaks resulting from the cleavage of bonds within the molecule.

Expected Mass Spectral Data: [18]

| m/z | Ion | Relative Intensity |

| 125 | [C₆H₇NS]⁺ (Molecular Ion) | High |

| 110 | [M - CH₃]⁺ | Moderate |

| 97 | [M - C₂H₄]⁺ or [M - N]⁺ | Low |

| 78 | [C₅H₄N]⁺ | High |

Interpretation:

-

Molecular Ion (m/z 125): The peak at m/z 125 corresponds to the intact molecule that has lost one electron. Its high relative intensity is expected for an aromatic compound.[4] The molecular formula is C₆H₇NS.

-

[M - CH₃]⁺ (m/z 110): A common fragmentation pathway for methylthio compounds is the loss of a methyl radical (•CH₃) from the molecular ion.

-

[C₅H₄N]⁺ (m/z 78): The loss of the entire methylthio group (•SCH₃) results in the formation of the pyridyl cation, which is a very stable fragment and often a prominent peak in the spectrum.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound demonstrates the power of a multi-technique approach to structural elucidation. Each spectroscopic method provides a unique piece of the puzzle: NMR spectroscopy reveals the detailed carbon-hydrogen framework and the electronic environment of each nucleus; IR spectroscopy confirms the presence of key functional groups; and mass spectrometry establishes the molecular weight and provides valuable information about the molecule's fragmentation pathways.

By integrating the data from these techniques and grounding the interpretation in the fundamental principles of spectroscopy and chemical structure, researchers can confidently and accurately characterize this important heterocyclic compound. This guide serves as a robust framework for such analyses, empowering scientists in their pursuit of novel discoveries in drug development and materials science.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Wikipedia. (2024). Mass spectrometry. In Wikipedia. [Link]

-

LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 2-(methylthio)-. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-6-(methylthio)pyridine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Spectroscopy Online. (2006, October 1). Electron Ionization: More Ins and Outs. [Link]

-

NIST. (n.d.). Pyridine, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Norcott, P., Burns, M. J., Rayner, P. J., Mewis, R. E., & Duckett, S. B. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 895–902. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Data set]. [Link]

-

University of Rochester. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Methylthiopyridine. Wiley-VCH GmbH. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Revue Roumaine de Chimie. (n.d.). IR spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. III. Lanosterol and 7-dehydrocholesterol. [Link]

- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 17(6), 349-353.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. labs.chem.byu.edu [labs.chem.byu.edu]

- 6. chem.washington.edu [chem.washington.edu]

- 7. ukisotope.com [ukisotope.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. rsc.org [rsc.org]

- 11. rtilab.com [rtilab.com]

- 12. researchgate.net [researchgate.net]

- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 20. bitesizebio.com [bitesizebio.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Pyridine, 2-(methylthio)- [webbook.nist.gov]

- 23. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Methylthio)pyridine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, particularly within the realms of pharmaceutical and materials science research. For scientists engaged in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, pyridine derivatives hold a significant position due to their prevalence in a vast array of bioactive molecules. This technical guide provides an in-depth exploration of the ¹H NMR spectrum of 2-(Methylthio)pyridine, a key structural motif.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a static interpretation of a spectrum, but a holistic understanding of the principles, experimental design, and data analysis required for the confident characterization of this and related molecules. We will delve into the theoretical underpinnings of the spectrum, provide a field-proven experimental protocol, and discuss advanced techniques for unambiguous structural confirmation.

Core Principles: Understanding the ¹H NMR Landscape of Substituted Pyridines

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic environment of each proton on the aromatic ring and its through-bond coupling to neighboring protons. The electronegative nitrogen atom significantly influences the chemical shifts, generally causing a downfield shift of the ring protons compared to benzene. The position of a substituent and its electronic nature (donating or withdrawing) further modulate these chemical shifts.

In the case of this compound, the methylthio (-SCH₃) group at the C2 position is considered a moderately activating, ortho-, para-directing group due to the lone pairs on the sulfur atom participating in resonance. This electronic effect will influence the shielding and deshielding of the remaining ring protons.

Predicted ¹H NMR Spectral Features of this compound

Based on established principles of substituent effects in pyridine systems, we can predict the key features of the ¹H NMR spectrum of this compound. The protons are designated as follows:

An In-depth Technical Guide to the Mass Spectrometry of 2-(Methylthio)pyridine

Executive Summary

This guide provides a detailed examination of the mass spectrometric behavior of 2-(Methylthio)pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. We will explore the fundamental principles governing its ionization and fragmentation, offering both theoretical understanding and practical, field-tested protocols. This document is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound and related structures using mass spectrometry. We will dissect the fragmentation patterns produced by hard and soft ionization techniques—specifically Electron Ionization (EI) and Electrospray Ionization (ESI)—and provide step-by-step workflows for robust analysis.

Molecular Structure and Core Principles

Before delving into the mass spectra, it is crucial to understand the structure of this compound. The molecule consists of a pyridine ring, which provides a site of basicity at the nitrogen atom, and a methylthio (-SCH₃) group at the 2-position.[1] Its molecular weight is 125.19 g/mol .[1][2] This structure dictates its behavior in the mass spectrometer.

The choice of ionization technique is the first and most critical decision in the analytical workflow. This choice is governed by the sample's nature, the chromatographic method employed, and the analytical question being asked (e.g., structural confirmation vs. quantification).

-

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for volatile and thermally stable compounds like this compound. The ionization method of choice here is Electron Ionization (EI) . EI is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed molecular fingerprint that is excellent for unambiguous identification via spectral library matching.[3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for less volatile compounds or complex mixtures that require the separation power of HPLC. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, preserving the molecular weight information.[5] This is particularly useful for confirming the presence of a target compound in a complex matrix.

Electron Ionization (EI) Mass Spectrometry

Under standard 70 eV EI conditions, this compound undergoes reproducible and characteristic fragmentation. The resulting mass spectrum is a roadmap to the molecule's structure. The molecular ion (M⁺˙) is typically observed with a high relative abundance at m/z 125.[2]

Key Fragmentation Pathways under EI:

The primary fragmentation events involve the cleavage of the bonds associated with the sulfur atom, as these are the weakest points in the molecule.

-

Loss of a Methyl Radical (•CH₃): The cleavage of the S-CH₃ bond results in the loss of a methyl radical (15 Da). This is often a prominent fragmentation pathway, giving rise to a significant ion at m/z 110 .

-

Loss of a Thiomethyl Radical (•SCH₃): The cleavage of the C-S bond leads to the loss of the entire thiomethyl group (47 Da). This results in the formation of the pyridinium cation at m/z 78 .

-

Formation of the Pyridine Cation Radical: A rearrangement followed by fragmentation can also lead to a pyridine cation radical at m/z 79 .[2]

The following diagram illustrates the primary fragmentation cascade of this compound under Electron Ionization.

Caption: EI fragmentation pathway of this compound.

Data Summary: Characteristic EI Fragments

| m/z | Proposed Identity | Significance |

| 125 | Molecular Ion [C₆H₇NS]⁺˙ | Confirms molecular weight. |

| 124 | [M-H]⁺ | Loss of a hydrogen atom. |

| 110 | [M-CH₃]⁺ | Loss of a methyl radical from the thioether. |

| 79 | [C₅H₅N]⁺˙ | Pyridine cation radical, often abundant.[2] |

| 78 | [C₅H₄N]⁺ | Pyridinium cation from C-S bond cleavage. |

| 52 | Fragment of Pyridine Ring | Further fragmentation of the pyridine ring.[2] |

| 51 | Fragment of Pyridine Ring | Further fragmentation of the pyridine ring.[2] |

Data sourced from NIST and PubChem spectral data.[1][2]

Electrospray Ionization (ESI) Mass Spectrometry

When analyzing this compound by LC-MS, ESI in positive ion mode is the method of choice. The basic nitrogen atom on the pyridine ring is readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺ at m/z 126 .[5][6] This serves as the precursor ion for tandem mass spectrometry (MS/MS) experiments.

Tandem MS (MS/MS) Analysis via Collision-Induced Dissociation (CID):

To gain structural information in an ESI experiment, we perform MS/MS on the isolated [M+H]⁺ precursor ion. In the collision cell, the ion is fragmented through collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion differs significantly from the odd-electron M⁺˙ from EI. The pathways are dominated by the loss of neutral molecules.

-

Loss of Methane (CH₄): A common fragmentation pathway involves the rearrangement and loss of a neutral methane molecule (16 Da) to produce a fragment ion at m/z 110 .

-

Loss of Methanethiol (CH₃SH): The most characteristic fragmentation is the loss of neutral methanethiol (48 Da), leading to the pyridinium ion at m/z 78 .

The workflow for a typical LC-ESI-MS/MS experiment is outlined below.

Caption: Typical LC-ESI-MS/MS workflow for this compound analysis.

Experimental Protocols

The following protocols are provided as a robust starting point for analysis. Instrument-specific parameters should be optimized for best performance.

Protocol: GC-EI-MS Analysis

This protocol is designed for the identification and quantification of this compound in a relatively clean matrix.

-

Sample Preparation:

-